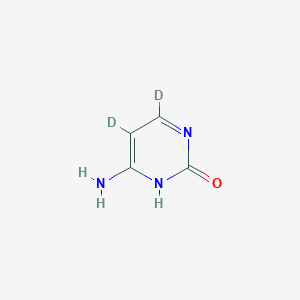

6-amino-4,5-dideuterio-1H-pyrimidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Citosina-d2 es una forma deuterada de citosina, una de las cuatro bases principales que se encuentran en el ácido desoxirribonucleico y el ácido ribonucleico. El deuterio es un isótopo estable del hidrógeno, y su incorporación en la citosina da como resultado citosina-d2. Este compuesto se utiliza principalmente en la investigación científica para estudiar el comportamiento y las propiedades de la citosina en varios contextos biológicos y químicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de citosina-d2 implica la incorporación de deuterio en la molécula de citosina. Un método común es el intercambio catalítico de átomos de hidrógeno por deuterio en presencia de una fuente de deuterio como el óxido de deuterio. La reacción generalmente ocurre en condiciones suaves, con el uso de un catalizador de paladio para facilitar el intercambio .

Métodos de producción industrial

La producción industrial de citosina-d2 sigue principios similares pero a mayor escala. El proceso involucra el uso de óxido de deuterio de alta pureza y sistemas catalíticos avanzados para garantizar una producción eficiente y de alto rendimiento. Las condiciones de reacción se optimizan para minimizar la formación de subproductos y para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La citosina-d2 experimenta varias reacciones químicas, que incluyen:

Oxidación: La citosina-d2 se puede oxidar para formar uracilo-d2.

Reducción: La reducción de citosina-d2 puede conducir a la formación de dihidrocitocina-d2.

Sustitución: La citosina-d2 puede sufrir reacciones de sustitución en las que uno de sus átomos de hidrógeno es reemplazado por otro átomo o grupo.

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Agentes halogenantes: Cloro, bromo.

Principales productos formados

Oxidación: Uracilo-d2.

Reducción: Dihidrocitocina-d2.

Sustitución: Derivados halogenados de citosina-d2.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de la citosina-d2 es similar al de la citosina. Principalmente implica interacciones con ácidos nucleicos y proteínas. La citosina-d2 se puede incorporar al ADN y al ARN, donde participa en el apareamiento de bases y la unión de hidrógeno. La presencia de deuterio puede influir en la estabilidad y la dinámica de las estructuras de los ácidos nucleicos, proporcionando información sobre los mecanismos moleculares de la regulación y expresión genética .

Comparación Con Compuestos Similares

La citosina-d2 se puede comparar con otras nucleobases deuteradas y análogos de la citosina:

Timina deuterada: Similar a la citosina-d2, la timina deuterada se utiliza en estudios del comportamiento y la estabilidad de los ácidos nucleicos.

Uracilo deuterado: Utilizado en estudios de ARN, el uracilo deuterado proporciona información sobre la estructura y función del ARN.

Análogos de citosina: Compuestos como la 5-metilcitosina y la 5-hidroximetilcitosina son formas modificadas de citosina que desempeñan funciones importantes en la regulación epigenética.

Conclusión

La citosina-d2 es un compuesto valioso en la investigación científica, que ofrece información única sobre el comportamiento y las propiedades de la citosina en varios contextos biológicos y químicos. Sus aplicaciones abarcan la química, la biología, la medicina y la industria, lo que la convierte en una herramienta esencial para avanzar en nuestra comprensión de los ácidos nucleicos y sus funciones en la regulación y expresión genética.

Actividad Biológica

6-Amino-4,5-dideuterio-1H-pyrimidin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. This article reviews the biological activity of this compound, synthesizing data from various studies to highlight its significance in medicinal chemistry.

The compound's structure is characterized by the presence of an amino group and deuterium substitutions at the 4 and 5 positions of the pyrimidine ring. This modification can influence its biological interactions and metabolic stability.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 6-amino-2-thioxo-1H-pyrimidine-4-one have shown antibacterial and antifungal activities. In one study, certain synthesized pyrimidine derivatives demonstrated effective inhibition against various bacterial strains, with some compounds outperforming standard antibiotics like ibuprofen in anti-inflammatory assays .

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| 6-amino-2-thioxo-1H-pyrimidine-4-one | Active against Gram-positive bacteria | |

| 6-amino-5-cyano-1H-pyrimidinones | Exhibited significant antibacterial effects |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been noted in various studies. Compounds related to this structure have been tested for their ability to reduce inflammation markers in vitro and in vivo. Notably, some derivatives showed higher efficacy than conventional anti-inflammatory drugs .

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Studies have indicated that certain pyrimidine compounds can act as inhibitors of dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Dihydrofolate reductase inhibition | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of pyrimidine derivatives were synthesized and tested against several bacterial strains. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity. The compound this compound was among those showing promising results against resistant strains .

Case Study 2: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of pyrimidine derivatives through in vivo models. The results demonstrated that certain compounds exhibited a significant reduction in paw edema in rats, suggesting a strong anti-inflammatory effect comparable to ibuprofen .

Propiedades

IUPAC Name |

6-amino-4,5-dideuterio-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=O)N=C1[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.